18-O-Desmethyl Vinorelbine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

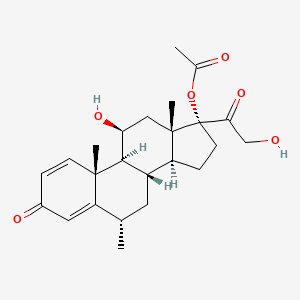

18-O-Desmethyl Vinorelbine is a chemical compound with the molecular formula C44H52N4O8 and a molecular weight of 764.9 . It is used for scientific research and development and is not intended for use in humans or animals .

Molecular Structure Analysis

The molecular structure of 18-O-Desmethyl Vinorelbine is complex, with multiple chiral centers . The compound is characterized by a large number of carbon, hydrogen, nitrogen, and oxygen atoms . The exact structure can be represented by the SMILES string provided in the resources .Physical And Chemical Properties Analysis

18-O-Desmethyl Vinorelbine has a molecular weight of 764.91 . The compound is likely solid at room temperature, given its chemical structure and the properties of similar compounds. More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Mecanismo De Acción

While the mechanism of action for 18-O-Desmethyl Vinorelbine specifically is not provided, Vinorelbine, a related compound, is known to bind to tubulin and inhibit microtubule formation, arresting the cell at metaphase by disrupting the formation of the mitotic spindle . It is specific for the M and S phases .

Safety and Hazards

18-O-Desmethyl Vinorelbine is suspected of causing genetic defects and damaging the unborn child . It may cause an allergic skin reaction . In case of exposure, it is recommended to wash the affected area with soap and water, rinse eyes with plenty of water for at least 15 minutes, and seek medical attention .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 18-O-Desmethyl Vinorelbine involves the conversion of Vinorelbine to 18-O-Desmethyl Vinorelbine by removing the O-methyl group from position 18.", "Starting Materials": [ "Vinorelbine", "Hydrogen gas", "Palladium on carbon", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Water" ], "Reaction": [ "Vinorelbine is dissolved in methanol and hydrogen gas is bubbled through the solution in the presence of palladium on carbon catalyst to remove the O-methyl group at position 18.", "The reaction mixture is filtered to remove the catalyst and the solvent is evaporated under reduced pressure.", "The resulting residue is dissolved in hydrochloric acid and stirred at room temperature for 2 hours.", "The pH of the solution is adjusted to basic using sodium hydroxide and the mixture is extracted with ethyl acetate.", "The organic layer is separated and washed with water, then dried over anhydrous sodium sulfate.", "The solvent is evaporated under reduced pressure to obtain 18-O-Desmethyl Vinorelbine as a white solid." ] } | |

Número CAS |

868596-47-8 |

Nombre del producto |

18-O-Desmethyl Vinorelbine |

Fórmula molecular |

C₄₄H₅₂N₄O₈ |

Peso molecular |

764.91 |

Sinónimos |

(2β,3β,4β,5α,12R,19α)-4-(Acetyloxy)-6,7-didehydro-15-[(2R,6R,8S)-8-carboxy-4-ethyl-1,3,6,7,8,9-hexahydro-2,6-methano-2H-azecino[4,3-b]indol-8-yl]-3-hydroxy-16-methoxy-1-methylaspidospermidine-3-carboxylic Acid Methyl Ester; Vinorelbine Impurity |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.